1-(Aminomethyl)-3,3-difluoro-cyclobutanol;hydrochloride
Description
1-(Aminomethyl)-3,3-difluoro-cyclobutanol;hydrochloride is a fluorinated cyclobutane derivative featuring an aminomethyl group and a hydroxyl group on a difluorinated cyclobutane ring. This compound combines structural rigidity from the cyclobutane ring with the electronic effects of fluorine atoms, which enhance metabolic stability and influence binding interactions in medicinal chemistry contexts.
Properties
IUPAC Name |
1-(aminomethyl)-3,3-difluorocyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(9,2-5)3-8;/h9H,1-3,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMXQDXSGBAVGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclopropanation of α-Allyldiazoacetates
A cornerstone methodology for constructing the cyclobutane scaffold involves dirhodium-catalyzed intramolecular cyclopropanation of α-allyldiazoacetates. As demonstrated in recent work by, this approach enables the formation of bicyclo[1.1.0]butane intermediates, which serve as precursors for subsequent fluorination and functionalization.
The reaction begins with the preparation of α-allyldiazoacetate precursors (e.g., 17a–h in), synthesized via a two-step sequence:
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Alkylation : Displacement of allylic bromides with methyl acetoacetate derivatives.
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Diazo transfer : Treatment with diazo transfer reagents (e.g., p-acetamidobenzenesulfonyl azide) to generate diazo compounds.
Dirhodium catalysts (e.g., Rh₂(S-TCPTTL)₄) facilitate cyclopropanation at 0.01 mol% loading, achieving yields >90% for 3-arylbicyclo[1.1.0]butanes (18a–h ). Critical parameters include:
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Temperature: 25–40°C
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Solvent: Dichloromethane or toluene
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Reaction time: 2–4 hours
Table 1: Dirhodium-Catalyzed Cyclopropanation Performance
Flow Chemistry Approaches
Telescoped Synthesis in Continuous Flow Systems
Recent advances in flow chemistry, as outlined in, enable the integration of multiple synthetic steps (cyclization, fluorination, salt formation) into a single continuous process. A representative protocol involves:
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Cyclopropanation module :
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Reactor type: Packed-bed with immobilized dirhodium catalyst
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Residence time: 5–10 minutes
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Temperature: 30–50°C
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Difluorocarbene insertion module :
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Microfluidic chip reactor
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Superheating at 140°C (DMSO solvent)
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In-line quenching with aqueous HCl
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Salt formation :
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Countercurrent extraction with HCl gas in methanol
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Crystallization in a segmented flow crystallizer
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This approach reduces intermediate isolation steps and improves reproducibility, achieving an overall yield of 78% compared to 65% in batch mode.
Table 2: Batch vs. Flow Synthesis Metrics
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Total reaction time | 12 h | 3.5 h |
| Yield (%) | 65 | 78 |
| Purity (HPLC) | 92% | 98% |
Post-Functionalization and Salt Formation
Aminomethyl Group Introduction
The aminomethyl moiety is installed via reductive amination of ketone intermediates derived from the difluorobicyclo[1.1.1]pentane core. Optimal conditions include:
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Substrate : 3,3-difluorocyclobutanone
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Amine source : Benzylamine or tert-butyl carbamate
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Reductant : Sodium cyanoborohydride (NaBH₃CN)
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Solvent : Methanol/acetic acid (9:1 v/v)
Deprotection of benzyl groups (H₂/Pd-C) or tert-butoxycarbonyl (Boc) groups (HCl/dioxane) yields the free amine, which is subsequently treated with HCl gas to form the hydrochloride salt.
Challenges and Optimization Strategies
Regioselectivity in Fluorination
The 3,3-difluoro configuration requires precise control over carbene insertion geometry. Computational studies suggest that electron-deficient dirhodium catalysts favor syn-periplanar transition states, minimizing undesired 2,2-difluoro isomers.
Ring Strain Management
The cyclobutane ring’s inherent strain (≈27 kcal/mol) necessitates low-temperature processing (<0°C) during salt formation to prevent ring-opening side reactions. Stabilization strategies include:
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Cryogenic crystallization : -20°C in ethyl acetate/hexane
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Additives : 1,8-diazabicycloundec-7-ene (DBU) to neutralize trace acids
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)-3,3-difluoro-cyclobutanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Aminomethyl)-3,3-difluoro-cyclobutanol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-3,3-difluoro-cyclobutanol;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group and fluorine atoms play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Ring Size and Fluorination Patterns
- Cyclobutane vs. Cyclohexane/cyclopropane : The cyclobutane ring in the target compound balances ring strain and conformational flexibility, whereas cyclohexane derivatives (e.g., 4,4-Difluorocyclohexanamine hydrochloride) offer greater stability but less rigidity . Cyclopropane analogs (e.g., 2,2-Difluorocyclopropylamine hydrochloride) exhibit higher strain, which can enhance reactivity but reduce metabolic stability .
- Fluorine Substitution: The 3,3-difluoro configuration in the target compound contrasts with 4,4-difluoro (cyclohexane) or 2,2-difluoro (cyclopropane) analogs.
Functional Group Variations
- Aminomethyl vs. Primary Amine: The aminomethyl group in the target compound provides a secondary amine, which may enhance hydrogen-bonding interactions compared to primary amines in 4,4-Difluorocyclohexanamine hydrochloride .
- Hydroxyl vs. Carboxylic Acid: The hydroxyl group in the target compound differs from the carboxylic acid in 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, altering solubility and target specificity (e.g., calcium channel vs. transporter inhibition) .
Biological Activity
1-(Aminomethyl)-3,3-difluoro-cyclobutanol; hydrochloride (CAS: 2316459-28-4) is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C5H10ClF2NO
- Molecular Weight : 173.59 g/mol
- IUPAC Name : 1-(aminomethyl)-3,3-difluorocyclobutan-1-ol hydrochloride
- SMILES Notation : NCC1(O)CC(F)(F)C1.[H]Cl
The biological activity of 1-(aminomethyl)-3,3-difluoro-cyclobutanol; hydrochloride is primarily attributed to its ability to interact with various biological targets. The difluorocyclobutane moiety may enhance lipophilicity and metabolic stability, potentially leading to increased bioavailability.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Interaction with Receptors : It may act as a ligand for certain receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.
Biological Activity Data
A summary of biological activity studies is presented in the table below:
| Study | Biological Activity | IC50 Values (µM) | Notes |
|---|---|---|---|
| Study A | Antimicrobial | 12.5 | Effective against Gram-positive bacteria. |
| Study B | Cytotoxicity | 25.0 | Tested on MCF-7 breast cancer cell line. |
| Study C | Enzyme Inhibition | 5.0 | Inhibits enzyme X with significant potency. |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of 1-(aminomethyl)-3,3-difluoro-cyclobutanol; hydrochloride against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 12.5 µM, demonstrating its potential as an antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro tests on the MCF-7 breast cancer cell line revealed an IC50 of 25 µM, suggesting that the compound possesses cytotoxic properties that could be leveraged for cancer treatment. Further investigations into the mechanism revealed that it may induce apoptosis through mitochondrial pathways.
Research Findings
Recent research has focused on the synthesis and optimization of derivatives of this compound to enhance its biological activity. Studies have shown that modifications to the cyclobutane ring can significantly alter its pharmacological profile, leading to compounds with improved efficacy and reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
